N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
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Description
Synthesis Analysis
The synthesis of “N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide” can be achieved through a multistep process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with propanoyl chloride to form "N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide".Molecular Structure Analysis
The molecular structure of “N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide” is complex. It contains a quinolin-2-yl group, a propanamide group, and a 4-methoxyphenyl group .Scientific Research Applications
- Notably, N-(1,3-dioxoisoindolin-2-yl)-3-[(4-methoxyphenyl)amino]propanamide and 3-[(4-methoxyphenyl)amino]-N’-[(1-(naphthalen-1-yl)-ethylidene)]propanehydrazide exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid .
- Among them, 1-(4-fluorophenyl)-2-[(5-(2-[(4-methoxyphenyl)amino]ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone emerged as the most active compound against glioblastoma U-87 cells .
Antioxidant Activity
Anticancer Activity
Parkinson’s Disease Research
Chemical Synthesis
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-9-11-14(25-3)12-10-13)19(24)15-7-5-6-8-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAMNLCEBZWTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide |
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